N-[4-(4-bromopyrazol-1-yl)butyl]-2-methylbenzamide
Description
N-[4-(4-bromopyrazol-1-yl)butyl]-2-methylbenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromopyrazole moiety attached to a butyl chain, which is further connected to a methylbenzamide group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[4-(4-bromopyrazol-1-yl)butyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O/c1-12-6-2-3-7-14(12)15(20)17-8-4-5-9-19-11-13(16)10-18-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZQGMFTBKFSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCCN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromopyrazol-1-yl)butyl]-2-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of 4-bromopyrazole: This step involves the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Attachment of the butyl chain: The 4-bromopyrazole is then reacted with a butyl halide (e.g., butyl bromide) in the presence of a base such as potassium carbonate (K2CO3) to form 4-(4-bromopyrazol-1-yl)butane.
Coupling with 2-methylbenzamide: The final step involves the coupling of 4-(4-bromopyrazol-1-yl)butane with 2-methylbenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromopyrazol-1-yl)butyl]-2-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the compound can occur at the carbonyl group of the benzamide, resulting in the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of azides, thiols, or ethers.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
N-[4-(4-bromopyrazol-1-yl)butyl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-bromopyrazol-1-yl)butyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromopyrazole moiety can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
N-[4-(4-bromopyrazol-1-yl)butyl]-2-methylbenzamide can be compared with other similar compounds, such as:
tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: This compound also contains a bromopyrazole moiety but differs in the presence of a piperidine ring instead of a butyl chain.
4-(4-bromopyrazol-1-yl)benzenesulfonamide: Similar in having a bromopyrazole group, but it is attached to a benzenesulfonamide instead of a benzamide.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
